

physicochemical properties of 1,5-R-hexanediol

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Compound of Interest

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An In-depth Technical Guide to the Physicochemical Properties of 1,5-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Hexanediol (CAS No: 928-40-5) is a chiral diol that presents a unique combination of a secondary and a primary alcohol functional group. This structural feature imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis and a compound of interest in pharmaceutical and materials science. This guide provides a comprehensive overview of the core physicochemical properties of 1,5-hexanediol, its synthesis, reactivity, and analytical characterization. It is intended to serve as a technical resource for professionals engaged in research and development, offering insights into its handling, analysis, and potential applications, particularly within the pharmaceutical industry.

Molecular Structure and Core Properties

1,5-Hexanediol, with the molecular formula $C_6H_{14}O_2$, is an aliphatic diol characterized by a six-carbon backbone. The hydroxyl groups are located at the C1 and C5 positions, rendering the C5 carbon a stereocenter. Consequently, 1,5-hexanediol exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.

The presence of both a primary and a secondary hydroxyl group dictates its chemical behavior, offering opportunities for selective reactions. The molecule's balance between its polar hydroxyl groups and its nonpolar hydrocarbon chain influences its solubility and other physical properties.

Physicochemical Data Summary

The fundamental physicochemical properties of 1,5-hexanediol are summarized in the table below. It is important to note that while many sources describe it as a colorless liquid at room temperature, an estimated melting point is also reported, suggesting it may exist as a low-melting solid under certain conditions.

Property	Value	Source(s)
IUPAC Name	Hexane-1,5-diol	[1]
CAS Number	928-40-5	[1]
Molecular Formula	C ₆ H ₁₄ O ₂	[1][2]
Molecular Weight	118.17 g/mol	[2][3]
Physical Form	Colorless to light yellow liquid	[4]
Estimated Melting Point	26.38 °C	[4]
Boiling Point	89-91 °C at 0.5 mmHg	[3][5]
Density	0.981 g/mL at 25 °C	[3][5]
Refractive Index (n ²⁰ /D)	1.451	[3][5]
Flash Point	113 °C (235.4 °F) - closed cup	[5]
Water Solubility	Log ₁₀ WS (mol/L) = -0.97 (Calculated)	[2]
Octanol/Water Partition Coefficient (logP)	0.530 (Calculated)	[2]
pKa	15.16 ± 0.10 (Predicted)	[4]
SMILES String	CC(O)CCCCO	[5]
InChI Key	UNVGBIALRHLALK- UHFFFAOYSA-N	[5]

Synthesis and Chemical Reactivity

General Synthesis Pathway

A versatile method for the synthesis of 1,5-hexanediol involves the reduction of a corresponding 5-ketohexanoate precursor. This approach offers a reliable route to the diol from readily available starting materials. The key transformation is the reduction of both the ketone and the ester functionalities, for which a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is highly effective, affording the diol in good yields.[4]

The general workflow for this synthesis is depicted below. The purification of the final product can be challenging on a small scale and may require techniques such as fractional distillation or countercurrent distribution for high purity.[4]



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Caption: General workflow for the synthesis and purification of 1,5-hexanediol.

Chemical Reactivity

The reactivity of 1,5-hexanediol is governed by its two hydroxyl groups. As with other diols, it can undergo typical alcohol reactions such as esterification, oxidation, and dehydration. The presence of both a primary and a secondary alcohol allows for potential regioselectivity in these transformations under controlled conditions.

- **Esterification:** Both hydroxyl groups can be esterified with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form mono- or di-esters. This is a common reaction for creating derivatives for characterization or for synthesizing polyesters.
- **Oxidation:** The primary alcohol at the C1 position can be selectively oxidized to an aldehyde and further to a carboxylic acid. The secondary alcohol at the C5 position can be oxidized to a ketone. The choice of oxidizing agent (e.g., PCC, Jones reagent, TEMPO) will determine the outcome.
- **Dehydration:** Intramolecular dehydration can lead to the formation of cyclic ethers, such as substituted tetrahydropyrans. Intermolecular dehydration can result in the formation of polyethers.
- **Substitution:** The hydroxyl groups can be converted into better leaving groups (e.g., tosylates) to facilitate nucleophilic substitution reactions.

Analytical Methodologies

Accurate characterization and purity assessment of 1,5-hexanediol are essential for its application in research and drug development. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

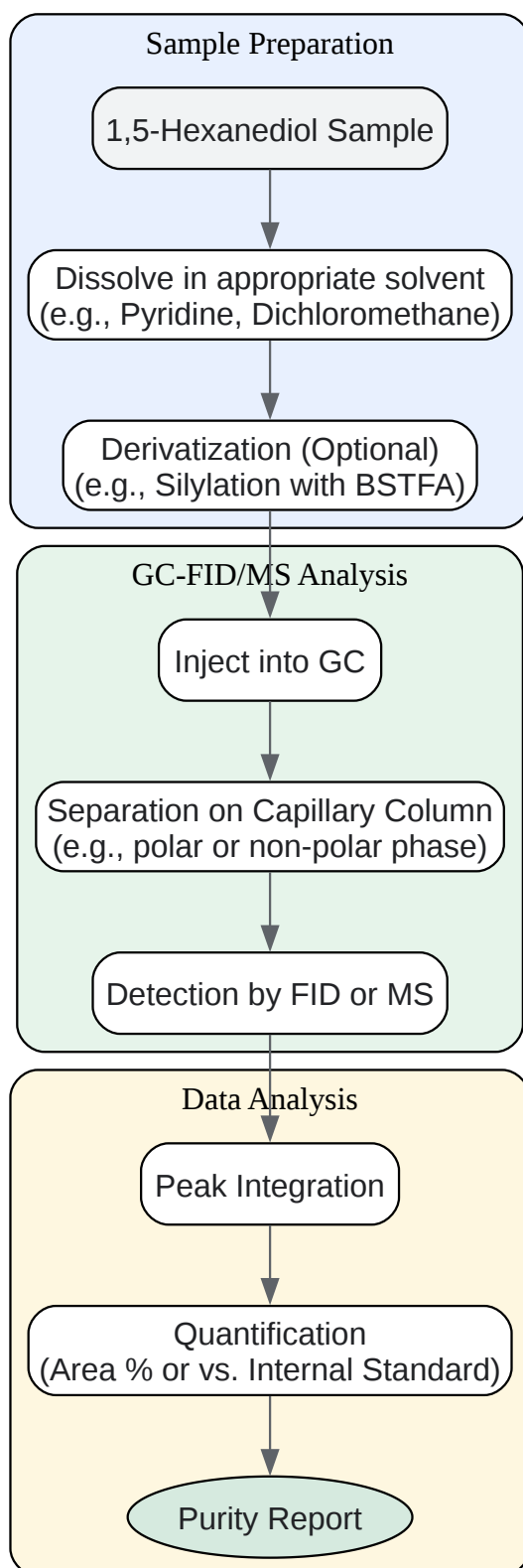
- ^1H NMR: The proton NMR spectrum of 1,5-hexanediol is expected to show distinct signals for the protons on the carbon backbone and the hydroxyl groups. The proton at C5 (adjacent to the secondary hydroxyl group) would appear as a multiplet. The protons at C1 (adjacent to the primary hydroxyl group) would likely be a triplet. The methyl group at C6 would appear as a doublet. The chemical shifts of the hydroxyl protons can vary depending on the solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule, confirming its asymmetric nature. The carbons bearing the hydroxyl groups (C1 and C5) would be shifted downfield.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the region of $3600\text{-}3200\text{ cm}^{-1}$, characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups.[6] A strong C-O stretching vibration would be expected around 1050 cm^{-1} . [6] The C-H stretching vibrations of the alkyl chain will appear in the $3000\text{-}2850\text{ cm}^{-1}$ region.

Mass Spectrometry (MS): The electron ionization mass spectrum of 1,5-hexanediol is available from the NIST WebBook.[1] It can be used for structural confirmation, with characteristic fragmentation patterns arising from the loss of water and cleavage of the carbon chain.

Chromatographic Analysis

Gas Chromatography (GC) is a highly effective technique for assessing the purity of diols and for quantitative analysis. Due to the polarity and relatively low volatility of 1,5-hexanediol, derivatization is often employed to improve peak shape and thermal stability.



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Caption: General workflow for the purity analysis of 1,5-hexanediol by Gas Chromatography.

Exemplar GC Protocol (Starting Point for Method Development): This protocol is based on general methods for diol analysis and would require optimization and validation for 1,5-hexanediol.[7]

- Sample Preparation and Derivatization: a. Accurately weigh approximately 10 mg of the 1,5-hexanediol sample into a GC vial. b. Add 50 μ L of anhydrous pyridine to dissolve the sample. c. Add 100 μ L of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7] d. Tightly cap the vial and heat at 60 $^{\circ}$ C for 60 minutes to ensure complete derivatization.[7] e. Allow the vial to cool to room temperature before analysis.
- GC-FID/MS Conditions:
 - Column: A mid-polarity column (e.g., 5% phenyl-polymethylsiloxane) or a polar polyethylene glycol (wax) phase column is recommended. Dimensions: 30 m x 0.25 mm ID, 0.25 μ m film thickness.[8]
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
 - Injector: Split/splitless injector at 250 $^{\circ}$ C.
 - Oven Temperature Program:
 - Initial temperature: 80 $^{\circ}$ C, hold for 2 minutes.
 - Ramp: 10 $^{\circ}$ C/min to 280 $^{\circ}$ C.
 - Hold: 5 minutes at 280 $^{\circ}$ C.
 - Detector (FID): 300 $^{\circ}$ C.
 - Detector (MS): Transfer line at 280 $^{\circ}$ C, ion source at 230 $^{\circ}$ C. Scan range m/z 40-500.
- Data Analysis:
 - Purity is determined by calculating the area percentage of the derivatized 1,5-hexanediol peak relative to the total area of all peaks in the chromatogram.

- For quantitative analysis, an internal standard should be used.

Applications in Pharmaceutical Development

The bifunctional nature of 1,5-hexanediol makes it a versatile molecule in pharmaceutical sciences, both as a synthetic intermediate and as a potential excipient.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

1,5-Hexanediol serves as a building block in the synthesis of more complex molecules. Its defined chain length and hydroxyl functionalities allow for its incorporation into larger structures. A notable application is its use as an intermediate in the synthesis of (R)-cis-5ξ-Methyl Atracurium Dibesylate, which is a derivative of the neuromuscular blocking agent Atracurium Dibesylate.[4] This highlights its utility in constructing specific pharmacophores.

Potential as a Pharmaceutical Excipient

Aliphatic diols are widely used as excipients in cosmetic and topical pharmaceutical formulations.[9] While specific data for 1,5-hexanediol is limited, the properties of similar diols like 1,2-hexanediol and 1,6-hexanediol suggest its potential in several roles:

- **Solvent/Co-solvent:** Its ability to dissolve a range of compounds makes it a candidate for solubilizing poorly water-soluble APIs in liquid and semi-solid dosage forms.
- **Humectant:** Like other polyols, 1,5-hexanediol is expected to have hygroscopic properties, making it useful as a humectant in topical formulations to retain moisture and prevent the product from drying out.[10]
- **Preservative Booster:** Short to medium-chain diols often exhibit antimicrobial properties or can potentiate the effects of traditional preservatives, allowing for their use at lower concentrations.[10]
- **Plasticizer:** In transdermal patches or polymeric film coatings, it could function as a plasticizer to increase flexibility and prevent cracking.

The investigation of 1,5-hexanediol's behavior in aqueous environments and its dehydration mechanisms is relevant for its application in drug delivery systems.^{[5][11]}

Safety and Handling

1,5-Hexanediol is classified as an irritant. Appropriate safety precautions should be taken when handling this chemical.

- Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).^[5]
- Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields or safety glasses), and ensure adequate ventilation. If ventilation is insufficient, use a suitable respirator.^[5]
- Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible liquid.^[5]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the material.

Conclusion

1,5-Hexanediol is a versatile chiral diol with a unique set of physicochemical properties derived from its structure. Its bifunctionality as both a primary and secondary alcohol makes it a useful intermediate in organic synthesis, with demonstrated application in the production of complex pharmaceutical molecules. While its use as a pharmaceutical excipient is not as well-documented as other diols, its properties suggest potential in this area. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is crucial for researchers and drug development professionals seeking to leverage its chemical attributes in their work.

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